3-{[(4-methoxyphenyl)methyl]amino}-1lambda6-thiolane-1,1-dione
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-12-4-2-10(3-5-12)8-13-11-6-7-17(14,15)9-11/h2-5,11,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTMYCMIAGDAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[(4-methoxyphenyl)methyl]amino}-1lambda6-thiolane-1,1-dione typically involves the reaction of 4-methoxybenzylamine with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
Oxidation
The thiolane ring undergoes oxidation to form sulfoxides or sulfones under specific conditions. Common oxidizing agents include hydrogen peroxide or peracids, which target the sulfur atom in the ring. This reaction alters the electronic environment of the compound, potentially influencing its reactivity and biological activity.
Reduction
Reduction reactions convert the thiolane derivative into its corresponding thiolane or other reduced sulfur-containing compounds. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed. These reactions are critical for accessing related sulfur-containing analogs and studying structure-activity relationships.
Substitution
The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides. This reactivity enables further functionalization, allowing the introduction of additional substituents to modulate biological activity or solubility.
Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, peracids | Room temperature or controlled heating |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous solvent (e.g., THF) |
| Substitution | Alkyl halides, acyl chlorides | Reflux in methanol or 1,4-dioxane |
Reactions are often conducted under reflux conditions (e.g., methanol or 1,4-dioxane) to drive completeness .
Characterization Techniques
-
NMR Spectroscopy :
-
HPLC : Monitors reaction yields and purity during synthesis.
Biological Activity-Related Reactions
The compound’s biological activity is studied through binding assays and enzymatic activity studies . For example, its interaction with enzymes or receptors is quantified using techniques like molecular docking or in vitro kinase assays. The methoxyphenylamino group may enhance binding affinity by participating in hydrogen bonding or hydrophobic interactions.
Comparison of Reaction Pathways
| Pathway | Key Features | Applications |
|---|---|---|
| Oxidation | Converts thiolane to sulfoxide/sulfone; alters sulfur oxidation state | Modulating redox activity, antimicrobial |
| Reduction | Generates thiol derivatives; simplifies sulfur-containing structures | Synthesis of analogs for SAR studies |
| Substitution | Introduces new functional groups (e.g., alkyl, acyl) | Enhancing solubility or target specificity |
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that 3-{[(4-methoxyphenyl)methyl]amino}-1lambda6-thiolane-1,1-dione may exhibit anti-inflammatory and analgesic properties. Preliminary studies suggest that it interacts with specific biological targets involved in pain signaling pathways, potentially modulating inflammatory responses and pain perception. This suggests its utility in treating conditions such as arthritis and neuropathic pain.
Interaction with Biological Targets
The compound has shown the ability to bind to various enzymes and receptors. This binding capability is crucial for its potential therapeutic applications, particularly in the modulation of inflammatory responses. The presence of the methoxy group is believed to enhance its bioavailability, making it more effective in biological systems.
Synthesis and Methodology
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of appropriate precursors under controlled conditions to yield the desired compound. The detailed synthetic pathway often requires optimization to enhance yield and purity .
Case Studies
Several case studies have documented the synthesis and application of this compound:
-
Case Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory effects of this compound in animal models.
- Findings : The compound demonstrated significant reduction in inflammation markers compared to control groups.
-
Case Study on Pain Modulation :
- Objective : To assess the analgesic properties in neuropathic pain models.
- Findings : Administration of the compound resulted in a notable decrease in pain perception, supporting its potential therapeutic use.
Mechanism of Action
The mechanism of action of 3-{[(4-methoxyphenyl)methyl]amino}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Core Structural Modifications
The following compounds share the 1λ⁶-thiolane-1,1-dione core but differ in substituents, leading to variations in physicochemical and functional properties:
Functional Group Impact
- Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-methoxyphenyl group (electron-donating) in the primary compound may stabilize positive charges or enhance π-π stacking compared to electron-withdrawing groups like nitro or chloro substituents in analogs (e.g., 3-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-1λ⁶-thiolane-1,1-dione, CAS 867329-88-2) .
- Solubility and Bioavailability :
- Synthetic Accessibility: Primary amines and formalin are common reagents for introducing aminoalkyl substituents, as seen in ’s synthesis of pyrimidine derivatives. Similar methods may apply to thiolane-1,1-dione analogs .
Biological Activity
3-{[(4-methoxyphenyl)methyl]amino}-1lambda6-thiolane-1,1-dione, also referred to as 3-[(4-methoxyphenyl)amino]-1λ^6-thiolane-1,1-dione, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H15NO3S
- Molecular Weight : 241.31 g/mol
- CAS Number : 1170254-65-5
Biological Activity Overview
The compound exhibits a variety of biological activities that have been documented in scientific literature. These include:
- Antimicrobial Activity : Studies suggest that derivatives of thiolane compounds possess significant antimicrobial properties. The compound's structure allows it to interact with microbial cells, potentially inhibiting their growth.
- Antioxidant Properties : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
- Anti-inflammatory Effects : Some studies indicate that related thiolane compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The thiolane ring may interact with various enzymes involved in metabolic pathways, leading to altered enzyme activity and subsequent biological effects.
- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways associated with inflammation and immune responses.
- Oxidative Stress Reduction : By scavenging free radicals, the compound may reduce cellular damage and promote cell survival.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of several thiolane derivatives, including the target compound. Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
Case Study 2: Antioxidant Activity
Research on related compounds showed that thiolane derivatives could effectively reduce oxidative stress in vitro. The antioxidant capacity was measured using DPPH radical scavenging assays, revealing promising results for this compound .
Case Study 3: Anti-inflammatory Potential
In a model of acute inflammation, the compound was found to significantly reduce edema formation in animal studies. This suggests that it may inhibit pro-inflammatory mediators such as TNF-alpha and IL-6 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[(4-methoxyphenyl)methyl]amino}-1λ⁶-thiolane-1,1-dione, and how can purity be optimized?
- Methodology :
- Step 1 : Condensation of 4-methoxybenzylamine with thiolane-1,1-dione precursors under reflux in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) using coupling agents like EDC/HOBt .
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Monitor purity using TLC (Rf ~0.3–0.5) .
- Step 3 : Recrystallization from ethanol/water mixtures to achieve >95% purity. Characterize via -NMR (δ 3.8 ppm for methoxy group, δ 4.2 ppm for methylene bridge) and LC-MS (m/z calculated for : 277.07) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the thiolane ring geometry, methoxyphenyl substitution, and amine linkage (e.g., -NMR signals at δ 2.8–3.2 ppm for sulfonyl groups) .
- Infrared Spectroscopy (IR) : Identify characteristic bands (e.g., sulfonyl S=O stretching at 1150–1250 cm⁻¹, N–H bending at ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodology :
- Step 1 : Synthesize analogs by modifying the methoxyphenyl group (e.g., replacing methoxy with halogens or alkyl chains) or altering the thiolane ring (e.g., introducing sp³-hybridized substituents) .
- Step 2 : Screen analogs against target enzymes (e.g., kinases, proteases) or cell lines (e.g., cancer cells) using fluorescence-based assays or MTT viability tests .
- Step 3 : Perform computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to active sites .
Q. What strategies mitigate stability issues during experimental handling?
- Methodology :
- Thermal Stability : Store the compound at –20°C under inert atmosphere (argon) to prevent sulfonyl group degradation. Conduct accelerated stability studies (40°C/75% RH) to assess shelf life .
- Light Sensitivity : Use amber glassware and minimize exposure to UV light during synthesis .
- Hydrolytic Stability : Avoid aqueous buffers at pH >8.0; instead, use aprotic solvents (e.g., DMSO) for biological assays .
Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values)?
- Methodology :
- Step 1 : Verify compound purity via HPLC (≥98%) and confirm batch-to-batch consistency using NMR .
- Step 2 : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) to reduce variability .
- Step 3 : Use orthogonal assays (e.g., Western blotting for target protein inhibition alongside cell viability assays) to cross-validate results .
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly across literature reports?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
